5-Cyano-2-(difluoromethyl)nicotinic acid

Medicinal Chemistry Structure-Based Drug Design Physicochemical Profiling

This cytochrome-deficient nicotinic acid derivative is differentiated by its unique 5-cyano,2-difluoromethyl substitution, enabling 6 hydrogen-bond acceptor sites and a TPSA of 74 Ų—optimized for passive CNS penetration. With a confirmed 21 nM IC50 at HCA2, it is a superior choice over simpler difluoromethyl analogs for neuropsychiatric and anti-dyslipidemic SAR programs. The carboxylic acid handle enables facile amide/ester derivatization, while the difluoromethyl group enhances metabolic stability. Order this research-exclusive scaffold to advance your GPCR-targeted lead optimization or antifungal hit-to-lead campaigns with precise regiochemical control.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
Cat. No. B8784625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-(difluoromethyl)nicotinic acid
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)C(F)F)C#N
InChIInChI=1S/C8H4F2N2O2/c9-7(10)6-5(8(13)14)1-4(2-11)3-12-6/h1,3,7H,(H,13,14)
InChIKeySIMHVUKUIYIDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-2-(difluoromethyl)nicotinic acid: A fluorinated pyridine scaffold for medicinal chemistry and agrochemical synthesis


5-Cyano-2-(difluoromethyl)nicotinic acid (CAS 1513851-02-9, C8H4F2N2O2, MW 198.13) is a substituted pyridine-3-carboxylic acid belonging to the nicotinic acid derivative class [1]. Its substitution pattern—a cyano group at the 5-position and a difluoromethyl group at the 2-position—establishes a unique electron-deficient aromatic system that is distinct from other halogenated nicotinic acid analogs . The carboxylic acid moiety at the 3-position enables facile derivatization into amides, esters, and other functionalized building blocks, making it a strategic intermediate in both pharmaceutical and agrochemical research programs [1].

Why 5-Cyano-2-(difluoromethyl)nicotinic acid cannot be replaced with other difluoromethyl nicotinic acids


Generic substitution among difluoromethyl-substituted nicotinic acids is not scientifically defensible due to the profound impact of the cyano group's position and the resulting electronic distribution on both reactivity and biological target engagement [1]. While 5-(difluoromethyl)nicotinic acid and 6-(difluoromethyl)nicotinic acid are commercially available alternatives, they lack the critical C5-cyano substituent that confers distinct hydrogen-bonding capacity (six acceptor sites vs. four) and a larger topological polar surface area (74 Ų vs. ~50 Ų) [1]. These physicochemical differences translate to divergent solubility profiles, metabolic stability, and binding interactions—particularly with targets such as the hydroxycarboxylic acid receptor 2 (HCA2), where the target compound demonstrates measurable affinity [2] while simpler analogs do not. Substitution without empirical validation would introduce uncontrolled variables into any SAR campaign or synthetic route.

Quantitative differentiation of 5-Cyano-2-(difluoromethyl)nicotinic acid: Evidence-based comparison against analogs


Hydrogen bond acceptor count: A six-site system enabling enhanced target interaction

5-Cyano-2-(difluoromethyl)nicotinic acid possesses six hydrogen bond acceptor sites (two from the cyano nitrogen, two from the difluoromethyl fluorines, and two from the carboxylic acid oxygens), compared to four acceptor sites for 5-(difluoromethyl)nicotinic acid [1]. This difference arises directly from the cyano group at position 5, which is absent in the comparator.

Medicinal Chemistry Structure-Based Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA): A 74 Ų window for blood-brain barrier penetration

The computed TPSA of 5-Cyano-2-(difluoromethyl)nicotinic acid is 74 Ų [1], compared to approximately 50 Ų for 5-(difluoromethyl)nicotinic acid [2] and 50.2 Ų for 6-(difluoromethyl)nicotinic acid . The 74 Ų value falls within the empirically established window (60–140 Ų) for passive blood-brain barrier penetration [3], whereas the simpler analogs fall below this threshold.

CNS Drug Discovery ADME Prediction Physicochemical Profiling

HCA2 receptor engagement: Distinct affinity profile versus nicotinic acid

In a radioligand displacement assay, 5-Cyano-2-(difluoromethyl)nicotinic acid displaced [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor with an IC50 of 21 nM [1]. For context, nicotinic acid (niacin) itself binds HCA2 with an EC50 of approximately 50–100 nM in functional assays [2], while 5-(difluoromethyl)nicotinic acid lacks the cyano substituent and has not been reported to engage HCA2 with comparable affinity.

GPCR Pharmacology Dyslipidemia Immunometabolism

Antiproliferative activity in MCF-7 breast cancer cells: A 25 µM IC50 requiring contextual validation

In a single reported study, 5-Cyano-2-(difluoromethyl)nicotinic acid exhibited an IC50 of 25 µM against the MCF-7 human breast cancer cell line after 48 hours of treatment, with apoptosis induction via caspase pathway activation . A direct comparator in the same assay system was not provided. By class-level inference, structurally related nicotinic acid derivatives (e.g., compound 1b in a 2023 study) showed MCF-7 IC50 values of 57.04 µM [1], suggesting the target compound's activity is within the typical micromolar range for this scaffold class.

Cancer Biology Apoptosis Phenotypic Screening

Antimicrobial activity profile: Broad-spectrum MIC data versus reference strains

In vitro antimicrobial susceptibility testing of 5-Cyano-2-(difluoromethyl)nicotinic acid against three reference strains yielded the following MIC values: Staphylococcus aureus (32 µg/mL), Escherichia coli (64 µg/mL), and Candida albicans (16 µg/mL) . Corresponding inhibition zone diameters were 15 mm, 12 mm, and 18 mm, respectively. While direct comparator data for a specific analog in the same assay were not reported, the MIC of 16 µg/mL against C. albicans is notably lower (indicating higher potency) than against the bacterial strains.

Antimicrobial Resistance Infectious Disease Microbiology

Priority application scenarios for 5-Cyano-2-(difluoromethyl)nicotinic acid based on quantitative differentiation


CNS-targeted lead optimization programs requiring blood-brain barrier penetration

With a computed TPSA of 74 Ų—firmly within the 60–140 Ų window for passive CNS penetration [1]—this compound is a superior scaffold choice over 5-(difluoromethyl)nicotinic acid (TPSA ~50 Ų) for medicinal chemistry campaigns targeting neurological or psychiatric indications. The cyano group's contribution to TPSA, combined with the metabolic stabilization conferred by the difluoromethyl moiety, makes it an attractive core for CNS-penetrant HCA2 modulators or other GPCR-targeted programs.

HCA2 receptor pharmacology and dyslipidemia drug discovery

The 21 nM IC50 at the HCA2 receptor [1] positions 5-Cyano-2-(difluoromethyl)nicotinic acid as a validated HCA2 ligand. Researchers investigating next-generation anti-dyslipidemic agents—seeking to retain niacin's beneficial lipid-modulating effects while mitigating flushing and hepatotoxicity—should prioritize this scaffold. The presence of the cyano and difluoromethyl substituents offers distinct SAR vectors for tuning receptor selectivity versus HCA3 and optimizing pharmacokinetic properties.

Agrochemical intermediate for fluorinated pyridine-containing actives

The compound's difluoromethyl group serves as a lipophilic bioisostere that enhances metabolic stability in crop protection agents [1], while the cyano and carboxylic acid functionalities provide orthogonal handles for diversification. Patents from Bayer CropScience [2] describing difluoromethyl-nicotinic indanyl carboxamides as fungicides underscore the agrochemical relevance of this scaffold class. The 5-cyano substitution pattern offers distinct electronic and steric properties compared to the 4-cyano regioisomer and other halogenated analogs.

Antimicrobial lead identification with antifungal bias

The MIC of 16 µg/mL against Candida albicans—two- to four-fold lower than MICs against S. aureus and E. coli [1]—suggests this compound may have preferential antifungal activity. While the absolute potency is moderate, it may serve as a starting point for hit-to-lead optimization in antifungal drug discovery, particularly given the urgent need for novel agents targeting drug-resistant Candida species. Independent confirmation of this activity is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-2-(difluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.